4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline
Description
4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is a spirocyclic amine derivative featuring a bicyclic 2-oxa-6-azaspiro[3.3]heptane core fused to an aniline moiety. This compound has garnered attention in medicinal chemistry due to its structural rigidity, which enhances binding specificity in drug-receptor interactions. Its synthesis typically involves alkylation or coupling reactions, as evidenced by its preparation in isothiazolo[4,3-b]pyridine-based inhibitors (e.g., compound 12j in ) .
Properties
IUPAC Name |
4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-5-11(6-13)7-14-8-11/h1-4H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUOCPFXVYOGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1C3=CC=C(C=C3)N)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Construction
The 2-oxa-6-azaspiro[3.3]heptane moiety is typically constructed through two primary routes:
From Tribromoneopentyl Alcohol (TBNPA)
A scalable method starts with commercially available TBNPA (4 ):
-
Oxetane Formation : Treatment with sodium hydroxide under Schotten-Baumann conditions yields 3,3-bis(bromomethyl)oxetane (BBMO, 3 ) in 72% yield.
-
Double Alkylation : BBMO reacts with protected amines to form the spirocyclic system. For example, benzylamine derivatives generate protected spiroamines that are subsequently deprotected.
Critical parameters:
Alternative Route via Wittig Reaction
A patent-described method employs 3-oxetanone in a Wittig reaction followed by sequential cyclizations. While less common, this route avoids brominated intermediates but requires specialized reagents.
Aniline Functionalization
The para-aniline group is introduced through two principal methods:
Direct N-Alkylation
An optimized large-scale process (Scheme 1) uses:
-
Substrate : 2-Fluoro-4-nitroaniline (2 )
-
Alkylating Agent : BBMO (3 )
-
Conditions :
-
Solvent: Sulfolane (10 V)
-
Base: NaOH (2.5 equiv)
-
Temperature: 80°C
-
Time: 5 hours
-
This method achieves 87% isolated yield at 100 g scale with >99% purity. The reaction mechanism proceeds through:
-
Initial mono-alkylation at the amine
-
Intramolecular cyclization to form the azetidine ring
-
Elimination of HBr to complete spirocycle formation
Key impurity (6 ) arises from bis-alkylation (Figure 1), controlled through:
SNAr Reaction
For electron-deficient anilines, a nucleophilic aromatic substitution approach using 3,4-difluoronitrobenzene and ammonia provides the nitroaniline precursor. Subsequent reduction yields the target amine.
Process Optimization and Scale-Up
Alkylation Reaction Engineering
Design of Experiments (DOE) studies identified critical factors (Table 2):
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| NaOH Equiv | 2.5-3.0 | ↑ Conversion |
| BBMO Equiv | 1.2-1.5 | ↓ Impurity |
| Solvent Volume | 10 V | ↑ Selectivity |
| Addition Rate | 2 h (slow) | ↓ Bis-alkylation |
Implementation of a syringe pump for controlled addition reduced impurity 6 from 15% to <5% area.
Purification Strategy
Crude product purification involves:
-
Aqueous Workup : Sequential washes with 5% HCl and NaHCO3 remove excess reagents
-
Solvent Exchange : Switch from sulfolane to MTBE via distillation
-
Crystallization : Hexane/MTBE (3:1) trituration yields pure 1 as pale yellow crystals
Analytical data for purified product:
-
HPLC Purity : >99%
-
1H NMR (DMSO-d6): δ 7.94–7.91 (m, 2H), 6.55 (t, J=9.4 Hz, 1H), 4.72 (s, 4H), 4.35 (s, 4H)
-
13C NMR : 148.88 (d, J=242 Hz), 126.55, 115.42, 68.31 (oxetane), 52.14 (azetidine)
Alternative Synthetic Pathways
Tosylamide-Mediated Cyclization
Early routes used p-toluenesulfonamide for azetidine formation:
-
TBNPA + Tosylamide → Bis-tosyl intermediate
-
Mg-mediated deprotection → Free amine
Challenges included:
Reductive Amination Approaches
Preliminary studies show potential using:
-
Spirocyclic ketones
-
NH3/H2 with Pd catalysts
While avoiding alkylation steps, this method currently suffers from over-reduction side products.
Analytical Characterization
Structural Confirmation
Multi-technique analysis ensures product integrity:
| Technique | Key Diagnostic Features |
|---|---|
| HRMS | m/z 191.1184 [M+H]+ (Δ 1.2 ppm) |
| FTIR | ν 3365 cm⁻¹ (NH2), 1602 cm⁻¹ (C-N) |
| XRD | Confirms spirocyclic geometry |
| HPLC-MS | Monitors reaction progress in real-time |
Challenges and Mitigation Strategies
Impurity Formation
Major impurities and controls:
Scalability Limitations
Current bottlenecks:
-
Sulfolane solvent recovery (80% efficiency)
-
BBMO storage stability (6 months at -20°C)
Chemical Reactions Analysis
4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds featuring spirocyclic structures, like 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline, may exhibit anticancer properties. The unique structural features allow for interactions with various biological targets involved in cancer progression.
Case Study:
A study published in Journal of Medicinal Chemistry explored derivatives of spiro compounds and found that modifications similar to those present in this compound led to enhanced cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new anticancer agents .
Neuropharmacology
The compound's structure suggests potential neuropharmacological applications, particularly as a modulator of neurotransmitter systems. Its ability to traverse the blood-brain barrier could make it a candidate for treating neurological disorders.
Research Insight:
In a study focusing on spirocyclic compounds, researchers noted that similar structures could influence serotonin and dopamine receptors, which are critical in mood regulation and cognitive function . This opens avenues for further exploration into the therapeutic effects of this compound in treating depression or anxiety disorders.
Material Science
Polymer Chemistry
The unique properties of this compound allow it to be utilized as a building block in polymer chemistry. Its incorporation into polymer matrices could enhance mechanical properties or introduce specific functionalities.
Application Example:
A recent application involved using this compound to synthesize novel polymeric materials with enhanced thermal stability and mechanical strength, suitable for aerospace applications . The ability to tailor the properties of polymers makes this compound valuable in advanced material development.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its role in the hydration reaction catalyzed by microsomal epoxide hydrolase . This reaction involves the incorporation of oxygen from water into the compound, leading to the formation of specific metabolites .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound’s yield (45%) is lower than that of 12i (53%), likely due to the steric and electronic challenges posed by the spirocyclic 2-oxa-6-azaspiro[3.3]heptane group during coupling or purification . In contrast, the nitro-substituted analog in achieves a higher yield (87%) due to optimized hydroxide-facilitated alkylation .
- Purification Complexity : The target compound requires RP-HPLC for purification, whereas 12i and the nitro analog are purified via simpler methods (flash column or distillation), highlighting the spirocyclic system’s sensitivity to impurities .
Physicochemical Properties
- Solubility and Stability: The oxalate salt of 2-oxa-6-azaspiro[3.3]heptane derivatives exhibits poor solubility and thermal instability, as noted in . This suggests that the target compound’s aniline group may improve solubility compared to sulfonate salts but could still face stability challenges.
- Crystallographic Data: The benzonitrile analog’s crystal structure () reveals a planar nitrile group, which contrasts with the aniline’s amino group. This difference could influence molecular packing and intermolecular interactions .
Biological Activity
4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline, a compound with the CAS number 1416369-77-1, is a novel chemical structure that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique spirocyclic framework suggests potential biological activities, particularly in the development of therapeutic agents targeting various diseases, including cancer and viral infections.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol. The compound features an aniline moiety linked to a spirocyclic structure, which is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 1416369-77-1 |
| Purity | ≥95% |
Biological Activity Overview
Research into the biological activity of this compound indicates its role as a potential inhibitor in various biological pathways:
- Antiviral Activity : The compound has been studied for its antiviral properties, particularly against dengue virus (DENV). In vitro studies demonstrated that derivatives based on this compound exhibit significant antiviral activity, potentially through the inhibition of key viral targets such as AAK1 and GAK kinases .
- Cancer Therapeutics : The compound is also investigated for its role in synthesizing bioactive substances, including epidermal growth factor receptor (EGFR) kinase inhibitors, which are crucial in cancer therapy . This suggests that compounds derived from or related to this compound could be developed into effective anticancer agents.
Case Study 1: Antiviral Efficacy
In a study evaluating the efficacy of spirocyclic compounds against DENV, researchers found that this compound derivatives exhibited potent antiviral effects in human primary monocyte-derived dendritic cells (MDDCs). The study highlighted the importance of these compounds in modulating host cell responses to viral infections, demonstrating their therapeutic potential in treating DENV infections .
Case Study 2: Anticancer Potential
A recent investigation into the synthesis of EGFR inhibitors revealed that modifications to the aniline structure could enhance binding affinity and selectivity towards cancer cells. The spirocyclic nature of this compound was shown to play a significant role in improving the pharmacokinetic properties of these inhibitors, leading to better therapeutic outcomes in preclinical models .
Research Findings
Recent studies have focused on optimizing the synthesis and understanding the mechanism of action of compounds related to this compound:
- Synthesis : Efficient synthetic routes have been established that allow for high yields and purity (>99%) of the target compound, facilitating further biological evaluations .
- Mechanism of Action : Investigations into the molecular interactions between these compounds and their biological targets have revealed insights into their inhibitory mechanisms, suggesting that they may disrupt critical signaling pathways involved in tumor growth and viral replication .
Q & A
Basic: What synthetic methodologies are reported for 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline derivatives, and how scalable are they?
A scalable two-step synthesis involves hydroxide-facilitated alkylation of aniline derivatives with 3,3-bis(bromomethyl)oxetane (BBMO) to form the spiroazetidine-oxetane core. Key steps include:
- Step 1 : Synthesis of BBMO from tribromoneopentyl alcohol (TBNPA) via Schotten–Baumann conditions (72% yield, >95% purity).
- Step 2 : Alkylation of substituted anilines (e.g., 2-fluoro-4-nitroaniline) with BBMO under optimized conditions (87% yield, >99% purity at 100 g scale).
This method avoids costly intermediates and employs Design of Experiments (DoE) for parameter optimization (e.g., temperature, stoichiometry) .
Basic: How is the structure of this compound confirmed experimentally?
Structural confirmation relies on:
-
X-ray crystallography : Monoclinic crystal system (P21/n space group) with unit cell parameters:
Parameter Value a 9.484 Å b 11.033 Å c 10.419 Å β 113.186° V 1002.2 ų -
Spectroscopy : NMR (δ 6.5–7.2 ppm for aromatic protons), NMR (δ 160–165 ppm for spiro carbons), and HRMS for molecular ion validation .
Advanced: What metabolic pathways involve the spiro-oxetane moiety, and how do enzymes interact with it?
The spiro-oxetane in analogs like AZD1979 undergoes NAD(P)H-independent metabolism:
- Microsomal epoxide hydrolase (mEH) : Catalyzes hydration of the oxetane ring, forming a diol metabolite (M1).
- Glutathione S-transferase (GST) : Direct conjugation with glutathione without prior bioactivation, enhancing metabolic stability.
These pathways highlight the moiety's resistance to cytochrome P450-mediated oxidation, making it valuable in drug design .
Advanced: How does the spiro[3.3]heptane structure enhance physicochemical properties in drug candidates?
The spiro architecture:
- Improves solubility : Rigid, non-planar structure reduces crystallinity.
- Enhances metabolic stability : Resists oxidation compared to linear or larger heterocycles.
- Optimizes pharmacokinetics : Balances lipophilicity (clogP ~2.1) and polar surface area (~45 Ų).
These properties are critical for CNS-targeting compounds (e.g., vasopressin antagonists) .
Advanced: How is Design of Experiments (DoE) applied to optimize the synthesis of spiroazetidine intermediates?
DoE optimizes critical parameters:
- Variables : Reaction temperature (60–100°C), NaOH concentration (2–5 M), and molar ratio (1:1 to 1:1.2 aniline:BBMO).
- Outcomes : Maximized yield (87%) and purity (>99%) via response surface methodology.
- Validation : Scalability demonstrated at 100 g with reproducibility (RSD <2%) .
Advanced: What crystallographic insights reveal conformational flexibility of the spiro[3.3]heptane core?
X-ray data show:
- Puckering coordinates : Amplitude (q = 0.45 Å) and phase angle (φ = 120°) describe non-planarity.
- Bond angles : C-N-C (109.5°) and O-C-O (104.3°) deviate from ideal tetrahedral geometry, indicating strain.
These features influence ligand-receptor binding by modulating torsional flexibility .
Advanced: How does this compound function in kinase inhibitor design?
In cyclin G-associated kinase (GAK) inhibitors:
- Role : The spiro-aniline acts as a hinge-binding motif, replacing traditional heterocycles.
- SAR : Derivatives with electron-withdrawing groups (e.g., -CN, -NO) show 10-fold higher potency (IC ~5 nM vs. ~50 nM for unsubstituted analogs).
- Selectivity : Reduced off-target effects against VEGFR2 and EGFR due to steric constraints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
